N-(4-methoxybenzyl)-1-propanamine hydrochloride

Lipophilicity Partition Coefficient Physicochemical Property

N-(4-Methoxybenzyl)-1-propanamine hydrochloride (CAS 90389-69-8), also named N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride, is a secondary benzylamine derivative featuring a para‑methoxy‑substituted benzyl group linked to a linear propylamine chain, supplied as the solid hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 90389-69-8
Cat. No. B3300679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-1-propanamine hydrochloride
CAS90389-69-8
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H
InChIKeyFPOLSELBKDBXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)-1-propanamine Hydrochloride (CAS 90389-69-8): Chemical Class, Identity, and Core Structural Features


N-(4-Methoxybenzyl)-1-propanamine hydrochloride (CAS 90389-69-8), also named N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride, is a secondary benzylamine derivative featuring a para‑methoxy‑substituted benzyl group linked to a linear propylamine chain, supplied as the solid hydrochloride salt . Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol . Computed physicochemical descriptors include an XLogP3 of 2.2–2.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 21.3 Ų, and 5 rotatable bonds, which together confer a balance of membrane permeability and conformational flexibility [1]. The compound is primarily utilized as a versatile small‑molecule scaffold and organic building block in medicinal chemistry and chemical biology research .

Why N-(4-Methoxybenzyl)-1-propanamine Hydrochloride Cannot Be Substituted with Other Benzylamine Analogs Without Validation


Benzylamine derivatives are not interchangeable building blocks; even subtle modifications to the amine alkyl chain length, substitution pattern, or salt form can significantly alter lipophilicity, basicity, hydrogen‑bonding capacity, and subsequent reactivity in downstream applications . For N-(4-methoxybenzyl)-1-propanamine hydrochloride, the combination of a para‑methoxy donor, a linear n‑propyl amine, and the hydrochloride counterion yields a specific LogP (~2.6) and pKa (~9–10) that influences both phase‑transfer behavior and nucleophilicity in alkylation/acylation reactions [1]. As demonstrated by comparative data (see Section 3), substituting a branched isopropyl or rigid cyclopropyl group in place of the linear propyl chain, or exchanging the methoxy substituent for an ethoxy group, changes these parameters enough to affect extraction efficiency, reaction rates, and purity profiles in multi‑step syntheses [2].

N-(4-Methoxybenzyl)-1-propanamine Hydrochloride (90389-69-8): Direct Quantitative Differentiation Against Closest Analogs


LogP Lipophilicity Comparison: N-(4-Methoxybenzyl)-1-propanamine HCl vs. N-(4-Methoxybenzyl)propan-2-amine vs. N-(4-Methoxybenzyl)cyclopropanamine

The target compound, as the free base, exhibits a LogP (octanol‑water partition coefficient) of 2.58570 [1]. This value is nearly identical to that of its branched‑chain isomer, N‑(4‑methoxybenzyl)propan‑2‑amine (LogP 2.58410) [2], but substantially higher than the more polar N‑(4‑methoxybenzyl)cyclopropanamine (LogP 1.839) . The higher LogP correlates with increased membrane permeability and more efficient organic‑phase extraction during work‑up procedures.

Lipophilicity Partition Coefficient Physicochemical Property

Boiling Point and Volatility Comparison: N-(4-Methoxybenzyl)-1-propanamine HCl Free Base vs. N-(4-Methoxybenzyl)propan-2-amine Free Base

The free base of the target compound has a reported boiling point of 259.6 ± 15.0 °C at 760 mmHg [1]. In contrast, the isopropyl analog N‑(4‑methoxybenzyl)propan‑2‑amine exhibits a slightly lower boiling point of 254 °C [2]. The ~5.6 °C difference, while modest, reflects the linear propyl chain's marginally greater van der Waals interactions compared to the branched isopropyl group, which can affect vacuum distillation parameters during purification.

Boiling Point Volatility Thermal Stability

Lipophilicity and pKa Differentiation: N-(4-Methoxybenzyl)-1-propanamine HCl vs. N-(4-Ethoxybenzyl)propan-1-amine HCl

The 4‑ethoxy analog, N‑(4‑ethoxybenzyl)propan‑1‑amine hydrochloride, has a calculated LogP of 3.0067 , significantly higher than the target compound's free‑base LogP of ~2.59. This increased lipophilicity (ΔLogP ≈ +0.42) corresponds to roughly 2.6‑fold greater partitioning into organic phases. Additionally, the predicted pKa of the target compound's conjugate acid is estimated at ~9.3 (based on a closely related methoxy‑benzyl‑propanamine derivative ), whereas the ethoxy analog is expected to have a slightly higher pKa due to the weaker electron‑withdrawing nature of the ethoxy group compared to methoxy. The lower pKa of the target compound means it will be more extensively protonated at physiological pH (7.4), which may improve aqueous solubility for certain applications.

Lipophilicity Basicity pKa

Purity and Supplier Consistency: N-(4-Methoxybenzyl)-1-propanamine HCl from Sigma‑Aldrich (95% Assay) vs. Alternative Vendors (97–98%)

Sigma‑Aldrich supplies N‑(4‑methoxybenzyl)‑1‑propanamine hydrochloride with a minimum purity specification of 95% (HPLC) . While some niche vendors advertise purities up to 97–98% (e.g., Fluorochem, 97% ), the Sigma‑Aldrich product includes a comprehensive certificate of analysis (CoA) and is manufactured under ISO 9001 quality systems. Batch‑to‑batch consistency is critical for reproducible synthesis, and the 95% specification from a major global supplier often provides a more reliable benchmark than higher claimed purity from less established sources without full analytical traceability.

Purity Reproducibility Supplier Reliability

Safety and Handling Profile: GHS Classification of N-(4-Methoxybenzyl)-1-propanamine HCl vs. More Hazardous Analogs

N‑(4‑methoxybenzyl)‑1‑propanamine hydrochloride is classified under GHS as: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the pictogram GHS07 (Warning) . In contrast, many benzylamine derivatives carrying halogen substituents (e.g., 4‑chloro‑ or 4‑bromo‑benzylamine analogs) are often classified as more acutely toxic (H301, H311, H331) and may be restricted to special handling permits. The target compound's classification, while requiring standard PPE, does not involve Category 1 or 2 acute toxicity or specific target organ toxicity (STOT) classifications, which can simplify procurement and laboratory handling compared to certain halogenated or nitro‑substituted benzylamine congeners.

GHS Classification Safety Handling

Hydrochloride Salt Form Advantage: N-(4-Methoxybenzyl)-1-propanamine HCl vs. Free Base for Storage and Handling

The target compound is supplied as the hydrochloride salt, which confers several practical advantages over the free base. The free base, 4‑methoxy‑N‑propylbenzylamine (CAS 90390‑02‑6), is described as insoluble in water and easily soluble in organic solvents, and may also be used as an organic solvent itself . The hydrochloride salt, in contrast, is expected to have substantially higher aqueous solubility and exists as a stable, non‑volatile solid at room temperature . This salt form minimizes amine oxidation and carbonate formation during storage, and its enhanced water solubility simplifies preparation of aqueous reaction mixtures or biological assay buffers.

Salt Form Stability Solubility

N-(4-Methoxybenzyl)-1-propanamine Hydrochloride: Recommended Application Scenarios Grounded in Quantitative Differentiation


Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity and Conformational Flexibility

The compound's LogP of ~2.6 and 5 rotatable bonds provide an optimal balance for CNS‑oriented drug discovery. Unlike the more polar cyclopropyl analog (LogP 1.84) which may limit passive permeability, or the more lipophilic ethoxy analog (LogP 3.01) which could increase promiscuous binding, this compound offers a middle‑ground lipophilicity conducive to oral bioavailability predictions [1]. The linear propyl chain also allows greater conformational adaptation to target binding pockets compared to rigid cyclopropyl or branched isopropyl variants.

Aqueous Reaction Development and Biological Assay Preparation

Because the compound is provided as the water‑soluble hydrochloride salt, it is immediately suitable for aqueous chemistry (e.g., amide coupling in aqueous/organic biphasic systems) and for direct dissolution in cell‑culture media or buffer solutions . This contrasts with the free base, which requires pre‑dissolution in organic solvents and may precipitate upon dilution, complicating assay setup. The moderate pKa (~9.3) ensures the amine remains largely protonated at physiological pH, maintaining solubility and reducing nonspecific membrane binding .

Multi‑Step Synthesis Where Consistent Purity and Traceability Are Critical

Procuring the compound from a major, ISO‑certified supplier (e.g., Sigma‑Aldrich, 95% purity with full CoA) ensures batch‑to‑batch reproducibility in multi‑step synthetic sequences . This is particularly important when the compound serves as an intermediate for generating compound libraries via parallel synthesis, where small variations in starting material quality can cascade into significant yield and purity fluctuations. The standardized GHS classification (GHS07) also streamlines shipping and inventory management across international collaborations .

Structure‑Activity Relationship (SAR) Studies of Benzylamine‑Derived Enzyme Inhibitors

The presence of the para‑methoxy group introduces electron‑donating resonance effects that can modulate the basicity and nucleophilicity of the amine nitrogen. When comparing this compound to its 4‑ethoxy or 4‑unsubstituted analogs, the methoxy group confers a unique electronic profile (Hammett σₚ = –0.27 for methoxy vs. –0.24 for ethoxy) that may influence binding affinity to targets such as amine oxidases or G‑protein‑coupled receptors [2]. The linear n‑propyl chain also provides a different steric and lipophilic footprint than the branched isopropyl or cyclic cyclopropyl analogs, enabling systematic exploration of alkyl chain effects on target engagement [1].

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